(3,3-Dimethyl-2-oxoindolin-5-YL)boronic Acid: A Core Building Block in Kinase Inhibitor Discovery
(3,3-Dimethyl-2-oxoindolin-5-YL)boronic Acid: A Core Building Block in Kinase Inhibitor Discovery
Executive Summary
As a Senior Application Scientist specializing in medicinal chemistry and synthetic methodology, I frequently encounter privileged scaffolds that serve as the backbone for targeted therapeutics. (3,3-Dimethyl-2-oxoindolin-5-YL)boronic acid (CAS: 304876-33-3)[1] is one such highly specialized organoboron reagent. It combines the potent hydrogen-bonding pharmacophore of an indolin-2-one core with a versatile boronic acid handle, making it an indispensable building block for the synthesis of kinase inhibitors targeting p38 mitogen-activated protein kinases (MAPK)[2], Spleen tyrosine kinase (Syk)[3], and other clinically relevant targets. This technical guide explores the physical properties, structural rationale, and field-proven experimental protocols for utilizing this compound.
Physical and Chemical Properties
Understanding the physicochemical baseline of (3,3-Dimethyl-2-oxoindolin-5-YL)boronic acid is critical for predicting its behavior in cross-coupling reactions and establishing proper storage protocols.
| Property | Value / Description |
| Chemical Name | (3,3-Dimethyl-2-oxoindolin-5-yl)boronic acid |
| CAS Number | 304876-33-3[1] |
| Molecular Formula | C10H12BNO3[1] |
| Molecular Weight | 205.02 g/mol [1] |
| SMILES String | O=C1NC2=C(C=C(B(O)O)C=C2)C1(C)C[1] |
| Physical Form | Off-white to pale yellow solid |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO, THF), sparingly soluble in water |
| Storage Conditions | Inert atmosphere (Argon/N2), store at -20°C to prevent oxidation and protodeboronation |
Structural and Mechanistic Insights
The utility of this molecule is not accidental; it is the result of rational drug design. Every functional group serves a distinct mechanistic purpose in both synthesis and pharmacology.
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The Indolin-2-one Core (Hinge Binder): The lactam moiety acts as a bidentate hydrogen bond donor/acceptor system. In the context of kinase inhibitors, this core perfectly mimics the adenine ring of ATP, anchoring the molecule to the kinase hinge region[2].
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The 3,3-Dimethyl Substitution (Conformational Lock): Unsubstituted indolin-2-ones possess acidic protons at the C3 position, making them susceptible to enolization and subsequent aromatization into indoles. The gem-dimethyl group sterically locks the molecule in the lactam tautomer[4]. This prevents aromatization, preserving the precise 3D geometry required for hinge binding, while simultaneously occupying adjacent hydrophobic selectivity pockets.
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The 5-Boronic Acid (Synthetic Vector): In the kinase-bound state, the 5-position typically projects outward toward the solvent-exposed channel. The boronic acid provides a highly reactive handle for Suzuki-Miyaura cross-coupling[5], allowing medicinal chemists to rapidly append diverse aryl or heteroaryl groups to optimize pharmacokinetic (PK) properties or gain additional binding affinity.
Rational design logic mapping functional groups of the boronic acid to kinase binding domains.
Key Applications in Drug Discovery
The primary application of (3,3-Dimethyl-2-oxoindolin-5-YL)boronic acid is the modular synthesis of biaryl and heterobiaryl systems via palladium-catalyzed cross-coupling.
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p38 MAPK Inhibitors: Used to synthesize spiro[cycloalkyl-1,3'-indol]-2'(1'H)-one derivatives, which are potent inhibitors of p38 mitogen-activated protein kinase, a key target in inflammatory diseases[2][4].
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Syk Inhibitors: The indolinone core is frequently coupled with imidazo[1,2-a]pyrazines to generate Spleen tyrosine kinase (Syk) inhibitors, which block B-cell activation and are critical in treating autoimmune disorders like rheumatoid arthritis and asthma[3].
Experimental Workflows: Self-Validating Suzuki-Miyaura Protocol
While the Suzuki-Miyaura reaction is robust[5], boronic acids are highly susceptible to base-promoted protodeboronation (cleavage of the C-B bond to form a C-H bond)[6][7]. The kinetics of protodeboronation are accelerated at high pH and elevated temperatures[8]. The following protocol is engineered to maximize cross-coupling efficiency while suppressing this degradation pathway.
Protocol: Palladium-Catalyzed Cross-Coupling of (3,3-Dimethyl-2-oxoindolin-5-YL)boronic acid
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Step 1: Reagent Preparation & Rigorous Degassing
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Action: Charge a Schlenk flask with the aryl halide (1.0 equiv), (3,3-Dimethyl-2-oxoindolin-5-YL)boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv). Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v).
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Causality: Palladium(II) species in the presence of oxygen will rapidly catalyze the oxidative homocoupling of the boronic acid. Rigorous degassing via three freeze-pump-thaw cycles or sub-surface argon sparging for 30 minutes is mandatory to maintain catalyst integrity.
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Step 2: Base Addition & Temperature Control
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Action: Add K₂CO₃ (2.0 equiv) to the degassed mixture. Heat the reaction to 80°C (do not exceed 90°C).
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Causality: K₂CO₃ provides sufficient basicity to form the reactive boronate complex required for transmetalation[5]. However, excessive heat or stronger bases (like NaOH) will exponentially increase the rate of base-promoted protodeboronation[7], destroying the starting material before coupling occurs.
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Step 3: Reaction Monitoring (Self-Validation System)
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Action: Monitor the reaction via LC-MS at 2-hour intervals.
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Validation Cue: The disappearance of the aryl halide mass and the appearance of the product mass indicates successful transmetalation and reductive elimination. Crucial Check: If the mass of 3,3-dimethylindolin-2-one (MW 161.20) spikes, protodeboronation is outcompeting the cross-coupling. If this occurs, lower the temperature to 70°C and switch to a milder base like K₃PO₄.
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Step 4: Workup and Isolation
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Action: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).
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Catalytic cycle of the Suzuki-Miyaura cross-coupling optimized for indolinone boronic acids.
Sources
- 1. 304876-33-3 | (3,3-Dimethyl-2-oxoindolin-5-yl)boronic acid | Organoborons | Ambeed.com [ambeed.com]
- 2. WO2009124692A1 - New substituted spiro[cycloalkyl-1,3'-indol]-2'(1'h)-one derivatives and their use as p38 mitogen-activated kinase inhibitors. - Google Patents [patents.google.com]
- 3. US8765761B2 - 6-(1H-indazol-6-yl)-N-{4-[2-methyl-1-(morpholin-4-yl)propan-2-yl]phenyl}imidazo[1,2-A]pyrazin-8-amine, or a pharmaceutically acceptable salt thereof, as a syk inhibitor - Google Patents [patents.google.com]
- 4. US8772288B2 - Substituted spiro[cycloalkyl-1,3â²-indo]-2â²(1â²H)-one derivatives and their use as P38 mitogen-activated kinase inhibitors - Google Patents [patents.google.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
